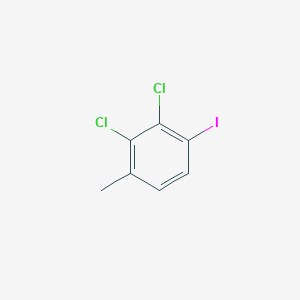![molecular formula C12H15ClN2 B1448730 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride CAS No. 52461-56-0](/img/structure/B1448730.png)
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride
Descripción general
Descripción
“1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride” is a chemical compound with the molecular formula C12H15ClN2. It has a molecular weight of 222.72 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride” is 1S/C12H14N2.ClH/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12;/h1-2,4-5,8,13H,3,6-7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
Antiviral Research
This compound has shown potential in antiviral research due to the indole core’s ability to interact with viral proteins. Indole derivatives have been synthesized and tested for their efficacy against a range of viruses, including influenza and Coxsackie B4 virus . The structural flexibility of the diazepinoindole scaffold allows for the development of new derivatives with enhanced antiviral properties.
Anti-inflammatory Studies
The anti-inflammatory properties of indole derivatives make them valuable in the study of chronic inflammation and related disorders. By modulating key inflammatory pathways, these compounds can be used to investigate the underlying mechanisms of inflammation and to develop new therapeutic agents .
Oncological Applications
Indole derivatives, including those with the diazepinoindole structure, are explored for their anticancer activities. They can act on various stages of cancer development, from initiation to progression, and have been found to exhibit cytotoxic effects on cancer cell lines .
Neuropharmacology
In neuropharmacological research, diazepinoindole derivatives are investigated for their potential effects on the central nervous system. They may influence neurotransmitter systems and could lead to new treatments for neurological disorders .
Antimicrobial and Antitubercular Activity
The antimicrobial properties of indole derivatives extend to a broad spectrum of pathogens, including bacteria and fungi. Their activity against Mycobacterium tuberculosis also makes them candidates for antitubercular drug development .
Antidiabetic and Antimalarial Research
Research into the antidiabetic and antimalarial potential of indole derivatives is ongoing. These compounds may interact with biological targets relevant to diabetes and malaria, providing a starting point for the development of new treatments for these diseases .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12;/h1-2,4-5,8,13H,3,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXSTCENUXAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



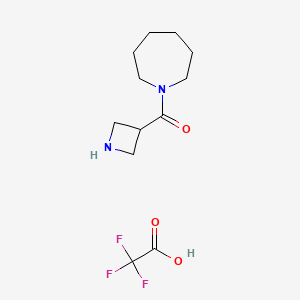

![2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1448652.png)
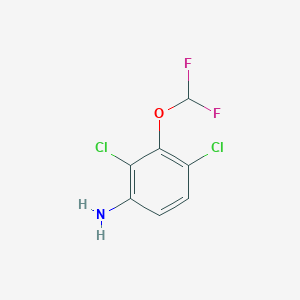
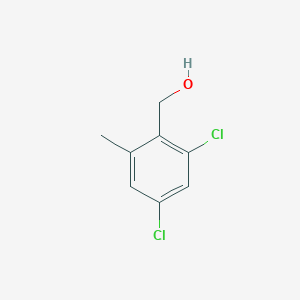

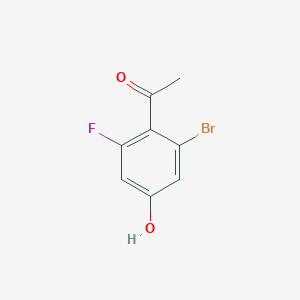

![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)

